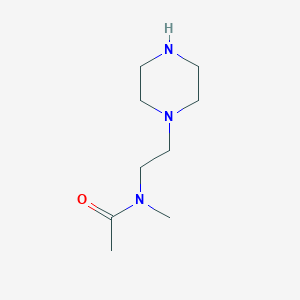
N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide typically involves the reaction of N-methylacetamide with 2-(piperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as crystallization or distillation to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of various derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide
- N-Methyl-N-[2-(1-piperazinyl)ethyl]-2-(1,2,3-triazolidin-1-yl)acetamide
- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
Comparison: N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide is unique due to its specific structural features and the presence of the piperazine ring. This makes it distinct in terms of its chemical reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activity further highlight its uniqueness.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-methyl-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-9(13)11(2)7-8-12-5-3-10-4-6-12/h10H,3-8H2,1-2H3 |
InChI Key |
MSDDUAJLZHMVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















